4-Chloro-6-methoxyquinazolin-7-ol
Overview
Description
4-Chloro-6-methoxyquinazolin-7-ol is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2O2. It is a derivative of quinazoline, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxyquinazolin-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and chloroacetic acid.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the quinazoline core.
Functional Group Modifications: Finally, the desired chlorine and methoxy groups are introduced through specific substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxyquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Substitution reactions at the chlorine or methoxy positions can yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Quinazolinone Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
4-Chloro-6-methoxyquinazolin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including antitumor and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-6-methoxyquinazolin-7-ol exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
4-Chloro-6-methoxyquinazolin-7-ol is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Chloro-7-methoxyquinazolin-6-ol, 4-Chloro-7-hydroxyquinazolin-6-ol, 4-Methoxyquinazolin-6-ol.
Uniqueness: The presence of the methoxy group at the 6-position and the chlorine atom at the 4-position distinguishes it from other quinazoline derivatives.
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Biological Activity
4-Chloro-6-methoxyquinazolin-7-ol is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential based on available literature.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular signaling pathways.
Inhibition of Dihydrofolate Reductase : This compound acts as an inhibitor of dihydrofolate reductase (DHFR), disrupting the folate pathway crucial for DNA synthesis and repair. This inhibition leads to decreased tetrahydrofolate levels, impairing cellular proliferation in cancer cells.
Antimicrobial Properties : It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound interferes with the quorum sensing system, which regulates biofilm development, thereby reducing bacterial pathogenicity .
Biochemical Interactions
This compound interacts with various enzymes and proteins, influencing their activity:
Target | Effect | Biological Relevance |
---|---|---|
Dihydrofolate Reductase | Inhibition | Disrupts DNA synthesis |
Protein Kinases | Modulation of activity | Alters cell signaling pathways |
Quorum Sensing Pathways | Inhibition | Reduces biofilm formation in bacteria |
These interactions highlight its potential as a therapeutic agent in treating both bacterial infections and cancer.
Cellular Effects
The compound exhibits significant effects on various cell types:
- Cancer Cells : Induces apoptosis through intrinsic and extrinsic pathways. It also affects key signaling pathways such as PI3K/Akt and MAPK, leading to altered gene expression and metabolism.
- Bacterial Cells : Exhibits antibacterial properties by inhibiting essential enzymes and disrupting cell wall synthesis, making it a candidate for developing new antibiotics .
Pharmacokinetics
This compound displays favorable pharmacokinetic properties:
- Lipophilicity : Its lipophilic nature allows it to cross the blood-brain barrier, making it suitable for targeting central nervous system diseases.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity Study : A study demonstrated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with this pathogen.
- Cancer Therapeutics Research : Research indicated that this compound inhibited growth in various cancer cell lines by inducing apoptosis and disrupting critical signaling pathways .
Properties
IUPAC Name |
4-chloro-6-methoxyquinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-2-5-6(3-7(8)13)11-4-12-9(5)10/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRGTEOKLSVMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277669 | |
Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263400-68-6 | |
Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263400-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-hydroxy-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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